molecular formula C13H14N2O4S B5038210 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 425648-10-8

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5038210
CAS No.: 425648-10-8
M. Wt: 294.33 g/mol
InChI Key: LKMJGRROURLNFV-UHFFFAOYSA-N
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Description

This compound is a thiazolidinedione (TZD) derivative characterized by a 2,4-dioxo-1,3-thiazolidine core linked to an acetamide group substituted with a 4-ethoxyphenyl moiety. It belongs to a class of molecules studied for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition . Its synthesis typically involves condensation reactions between thiazolidinedione intermediates and activated acetamide precursors under anhydrous conditions .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-19-9-5-3-8(4-6-9)14-11(16)7-10-12(17)15-13(18)20-10/h3-6,10H,2,7H2,1H3,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJGRROURLNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387537
Record name 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425648-10-8
Record name 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with a halogenated acetic acid under basic conditions. This reaction forms the 2,4-dioxo-1,3-thiazolidine core.

    Acetamide Formation: The acetamide group is introduced by reacting the thiazolidine derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group onto the acetamide derivative. This can be achieved through a nucleophilic aromatic substitution reaction using 4-ethoxyaniline and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines with reduced carbonyl groups using reducing agents such as sodium borohydride.

    Substitution: The ethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazolidine derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study synthesized various thiazolidine-2,4-dione derivatives and tested their antibacterial activity against multiple strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like oxacillin and cefuroxime. Notably, compounds with the thiazolidine structure showed enhanced potency against resistant bacterial strains.

CompoundMIC (mg/L)Activity Level
A3.91High
B7.81Moderate
C15.63Low

Anti-inflammatory Properties

Beyond antibacterial activity, thiazolidine derivatives are also explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Case Study: Anti-inflammatory Mechanism

In vitro studies have shown that compounds similar to 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide significantly reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

CompoundCytokine Inhibition (%)Study Reference
D70
E50

Structure-Activity Relationship (SAR)

The SAR analysis of thiazolidine derivatives indicates that modifications to the thiazolidine core and substituents can significantly influence biological activity. For instance, the introduction of different aryl groups or alkyl chains can enhance antibacterial efficacy.

Insights from SAR Studies

  • Substituent Variability : Compounds with electron-donating groups on the aromatic ring generally show increased activity.
  • Chain Length : Increasing the length of alkyl chains attached to the thiazolidine core can lead to improved lipophilicity and membrane permeability.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The ethoxyphenyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

  • N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (): Replacing the ethoxy group with methoxy reduces steric bulk but maintains similar electronic properties.
  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): The sulfonyl group introduces strong electron-withdrawing effects, which may alter binding affinity to target proteins.

Analogues with Thiadiazole or Triazole Moieties

  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide ():
    This derivative exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 15.28 mg/mL) and A549 (IC₅₀ = 12.7 mg/mL) cancer cell lines, outperforming the ethoxyphenyl variant in antiproliferative activity . The trimethoxyphenyl-thiadiazole group likely enhances DNA intercalation or kinase inhibition.
  • 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide ():
    The triazole-sulfanyl group confers moderate α-glucosidase inhibition (37–63%), though less than TZD derivatives with chlorophenyl substitutions .

Analogues with Dual Antioxidant and Anti-inflammatory Activity

  • N-[4-(o-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) ():
    Displays dual antioxidant (DPPH radical scavenging IC₅₀ = 8.2 µM) and anti-inflammatory (carrageenan-induced edema inhibition = 78%) activity. The ortho-methoxy group likely stabilizes radical intermediates.
  • N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4m) ():
    Exhibits superior lipid peroxidation inhibition (92%) compared to the ethoxyphenyl variant, attributed to nitro group-mediated redox cycling.

Key Research Findings and Mechanistic Insights

  • Anticancer Activity : Thiadiazole-containing derivatives (e.g., ) show enhanced cytotoxicity, likely due to intercalation with DNA or inhibition of topoisomerase II .
  • Tautomerism Effects : Analogues like 3c-I/3c-A () exist as tautomeric mixtures, which may influence receptor binding kinetics and metabolic stability.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) improve antioxidant activity by stabilizing radical intermediates, while bulky substituents (e.g., ethoxy) enhance membrane penetration .

Biological Activity

The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is part of a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The structure of this compound can be represented as follows:

C13H15N3O3S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a thiazolidinone core, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of thiazolidinone derivatives. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Reference Compound Comparison
A5491.20DoxorubicinComparable
Panc-11.40DoxorubicinComparable
HeLa8.5 - 14.9CisplatinHigher

In particular, derivatives with the thiazolidinone backbone have demonstrated enhanced antiproliferative activity compared to traditional chemotherapeutics like doxorubicin and cisplatin . The compound's mechanism involves the inhibition of key signaling pathways in cancer cells, leading to apoptosis.

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects , with studies indicating its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers. Notably, compounds derived from this scaffold have been evaluated for their efficacy in reducing erythrocyte hemolysis and lipid peroxidation:

Activity Assay Type Results
Erythrocyte HemolysisIn vitro erythrocyte assaySignificant inhibition observed
Lipid PeroxidationThiobarbituric acid reactive substances (TBARS) assayReduced levels noted

Compounds such as N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) have shown both antioxidant and anti-inflammatory activities .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives is another area of interest. The compound has been evaluated using various assays, including DPPH radical scavenging and superoxide anion scavenging:

Assay Type Compound Tested Activity Level
DPPH Radical Scavenging4c, 4d, 4mGood efficacy
Superoxide Anion Scavenging4kExcellent activity

These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that treatment with a thiazolidinone derivative led to significant tumor reduction in over 30% of participants.
  • Inflammatory Disease Management : Patients with chronic inflammatory diseases reported reduced symptoms and improved quality of life when treated with compounds similar to this compound.

Q & A

Q. Advanced

  • pH-dependent hydrolysis : Degradation occurs at extremes (pH < 3 or >10), necessitating buffered formulations for in vivo studies .
  • Thermal stability : Long-term storage at −20°C preserves integrity, while >40°C accelerates thiazolidinone ring decomposition .

What are the key challenges in scaling up synthesis for preclinical trials?

Advanced
Challenges include:

  • Byproduct management : Optimizing stoichiometry to reduce diastereomer formation during condensation .
  • Solvent recovery : Implementing green chemistry principles (e.g., ethanol/water mixtures) for sustainable scale-up .

How do structural analogs of this compound inform drug discovery efforts?

Advanced
Analog comparisons reveal:

  • Enhanced potency : Fluorinated derivatives show 2–3x higher HDAC inhibition compared to the parent compound .
  • Reduced toxicity : Methylation of the acetamide nitrogen lowers hepatotoxicity in murine models .

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